4-chloro-N,N,2,5-tetramethylbenzenesulfonamide

Description

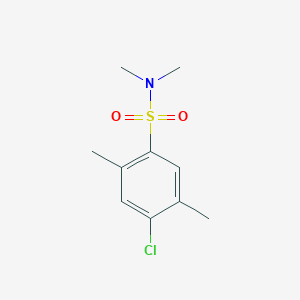

4-Chloro-N,N,2,5-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 4 and methyl groups at positions 2, 5, and both nitrogen atoms of the sulfonamide moiety. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their diverse physicochemical properties and applications in medicinal chemistry, materials science, and agrochemicals.

Properties

IUPAC Name |

4-chloro-N,N,2,5-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S/c1-7-6-10(8(2)5-9(7)11)15(13,14)12(3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWGWXMPOFBDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N,2,5-tetramethylbenzenesulfonamide typically involves the sulfonation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Reaction Conditions:

Reagents: 4-chloro-2,5-dimethylbenzenesulfonyl chloride, N,N-dimethylamine

Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or chloroform.

Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of reagents are handled using automated systems to ensure precision and safety.

Reactor Design: Industrial reactors are designed to maintain optimal temperature and pressure conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N,2,5-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines and other reduced derivatives.

Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

4-chloro-N,N,2,5-tetramethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of sulfonamide-based drugs.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N,N,2,5-tetramethylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and functional differences between 4-chloro-N,N,2,5-tetramethylbenzenesulfonamide and related compounds from the evidence:

Key Observations:

- Lipophilicity and Bioavailability: The tetramethyl groups in the target compound likely enhance lipophilicity compared to analogues with polar substituents (e.g., methoxy in or thienopyrimidine in ). This property may influence membrane permeability and pharmacokinetics.

- The thienopyrimidine group in 5D9, for instance, contributes to its RdRp inhibition activity .

- Synthetic Complexity : Derivatives with heterocyclic appendages (e.g., imidazole in ) require multi-step syntheses involving reagents like PTSA and prolonged reaction times, whereas simpler analogues (e.g., ) may be synthesized more efficiently .

Structural-Activity Relationships (SAR)

- Chlorine Position : The 4-chloro substitution is conserved across multiple analogues (e.g., –3, 6), suggesting its role in electronic modulation or target binding.

- Methyl vs.

- Heterocyclic Appendages: Thienopyrimidine (5D9) and imidazole (compound 11) moieties expand interaction capabilities with biological targets, a feature absent in the target compound .

Biological Activity

4-Chloro-N,N,2,5-tetramethylbenzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a chlorinated aromatic ring and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN1O2S1, with a molecular weight of approximately 247.77 g/mol. The presence of the chlorinated benzene ring contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit enzyme activity. The sulfonamide group can bind to the active sites of enzymes, preventing substrate binding and catalytic action. This mechanism is particularly relevant in the inhibition of carbonic anhydrases and other similar enzymes. The compound's steric configuration enhances its binding affinity due to increased hydrophobic interactions with target proteins.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Enzyme Inhibition : It effectively inhibits various enzymes through competitive inhibition mechanisms.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially useful in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-N,N,2,6-tetramethylbenzenesulfonamide | Contains a bromine atom | Higher reactivity due to halogen presence |

| 4-Chloro-N,N,2,6-tetramethylbenzenesulfonamide | Contains a chlorine atom | Similar structure but different reactivity profile |

| N,N,2,6-Tetramethylbenzenesulfonamide | Lacks halogen atoms | Less reactive than halogenated variants |

The presence of chlorine in this compound enhances its biological activity compared to non-halogenated counterparts.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives including this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound binds effectively to carbonic anhydrases through hydrogen bonding and hydrophobic interactions. This binding was quantified using kinetic assays that revealed significant inhibition rates compared to control compounds .

- Antimicrobial Activity : In vitro tests showed that this compound exhibited antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for antibiotic development.

- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that the compound could reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.